molecular formula C11H15BrClN B13048032 (S)-(4-Bromo-3-methylphenyl)(cyclopropyl)methanamine hcl

(S)-(4-Bromo-3-methylphenyl)(cyclopropyl)methanamine hcl

Cat. No.: B13048032
M. Wt: 276.60 g/mol
InChI Key: RIZVKUOFLAWWJH-MERQFXBCSA-N
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Description

(S)-(4-Bromo-3-methylphenyl)(cyclopropyl)methanamine hydrochloride is a chemical compound with the molecular formula C11H15BrClN. It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(4-Bromo-3-methylphenyl)(cyclopropyl)methanamine hydrochloride typically involves several steps:

    Bromination: The starting material, 3-methylphenyl, undergoes bromination to introduce a bromine atom at the 4-position.

    Cyclopropylation: The brominated intermediate is then reacted with cyclopropylmethylamine under specific conditions to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of (S)-(4-Bromo-3-methylphenyl)(cyclopropyl)methanamine hydrochloride may involve:

    Large-scale bromination: Using bromine or other brominating agents in a controlled environment.

    Automated cyclopropylation: Utilizing automated reactors to ensure consistent reaction conditions and yield.

    High-throughput purification: Employing industrial-scale purification methods to isolate the final product efficiently.

Chemical Reactions Analysis

Types of Reactions

(S)-(4-Bromo-3-methylphenyl)(cyclopropyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

(S)-(4-Bromo-3-methylphenyl)(cyclopropyl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-(4-Bromo-3-methylphenyl)(cyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems.

    Pathways Involved: It may influence signaling pathways or metabolic processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-methylphenol: A brominated phenol used in various chemical syntheses.

    Cyclopropylamine: A simpler amine with a cyclopropyl group, used in organic synthesis.

Uniqueness

(S)-(4-Bromo-3-methylphenyl)(cyclopropyl)methanamine hydrochloride is unique due to its specific chiral structure and the presence of both a bromine atom and a cyclopropyl group. This combination of features makes it particularly valuable in research and industrial applications.

Properties

Molecular Formula

C11H15BrClN

Molecular Weight

276.60 g/mol

IUPAC Name

(S)-(4-bromo-3-methylphenyl)-cyclopropylmethanamine;hydrochloride

InChI

InChI=1S/C11H14BrN.ClH/c1-7-6-9(4-5-10(7)12)11(13)8-2-3-8;/h4-6,8,11H,2-3,13H2,1H3;1H/t11-;/m0./s1

InChI Key

RIZVKUOFLAWWJH-MERQFXBCSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)[C@H](C2CC2)N)Br.Cl

Canonical SMILES

CC1=C(C=CC(=C1)C(C2CC2)N)Br.Cl

Origin of Product

United States

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